molecular formula C14H12ClNO3 B14850521 1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene

1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene

Cat. No.: B14850521
M. Wt: 277.70 g/mol
InChI Key: DWCDNFRLEDSEOK-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a chloromethyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene can be synthesized through a multi-step process involving the following key steps:

    Chloromethylation: The addition of a chloromethyl group to the benzene ring.

    Benzyloxylation: The attachment of a benzyloxy group to the benzene ring.

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Formation of 1-(benzyloxy)-3-(aminomethyl)-5-nitrobenzene.

    Oxidation: Formation of benzyloxy-substituted aldehydes or acids.

Scientific Research Applications

1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene involves interactions with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors due to its functional groups.

    Pathways Involved: The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

    1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene: Similar structure but with a methoxy group instead of a nitro group.

    1-(Benzyloxy)-4-(chloromethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness: 1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene is unique due to the presence of both a nitro group and a chloromethyl group, which allows it to undergo a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

1-(chloromethyl)-3-nitro-5-phenylmethoxybenzene

InChI

InChI=1S/C14H12ClNO3/c15-9-12-6-13(16(17)18)8-14(7-12)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2

InChI Key

DWCDNFRLEDSEOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])CCl

Origin of Product

United States

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